
1,2-Epoxy GA3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Epoxy GA3 is a derivative of Gibberellic Acid, a plant hormone that promotes growth and elongation of cells. This compound, with the molecular formula C19H22O7, is known for its role in regulating various physiological processes in plants, including stem elongation, seed germination, and fruit development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Epoxy GA3 can be synthesized through several methods. One common approach involves the oxidation of Gibberellic Acid using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the epoxy group .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using fungi such as Gibberella fujikuroi. The fermentation process is optimized to maximize yield and purity, followed by extraction and purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Epoxy GA3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the epoxy group into other functional groups.
Substitution: The epoxy group can be substituted with nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Employed in reduction reactions.
Nucleophiles: Utilized in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions of the epoxy group can yield diols or halohydrins .
Aplicaciones Científicas De Investigación
1,2-Epoxy GA3 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its role in plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Applied in agriculture to enhance crop yield and quality.
Mecanismo De Acción
The mechanism of action of 1,2-Epoxy GA3 involves its interaction with specific molecular targets in plants. It binds to receptors that trigger signaling pathways, leading to the activation of genes involved in growth and development. The compound modulates various physiological processes by influencing hormone levels and gene expression .
Comparación Con Compuestos Similares
Gibberellic Acid: The parent compound of 1,2-Epoxy GA3, known for its plant growth-promoting properties.
1,2-Epoxypropane: Another epoxide with different applications in organic synthesis.
Epoxyethane: A simpler epoxide used in various chemical reactions.
Uniqueness: Its ability to modulate growth and development processes makes it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C19H22O7 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(1R,2R,5S,8S,9R,10R,11S,12R,13S,15S)-5,12-dihydroxy-11-methyl-6-methylidene-17-oxo-14,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.013,15]octadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H22O7/c1-7-5-17-6-18(7,24)4-3-8(17)19-11(9(17)14(21)22)16(2,15(23)26-19)12(20)10-13(19)25-10/h8-13,20,24H,1,3-6H2,2H3,(H,21,22)/t8-,9+,10+,11-,12+,13+,16+,17+,18+,19-/m1/s1 |
Clave InChI |
KQJMPUSFTIVOFU-VUGYBOQRSA-N |
SMILES isomérico |
C[C@]12[C@H]3[C@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3([C@@H]6[C@H]([C@@H]1O)O6)OC2=O)O)C(=O)O |
SMILES canónico |
CC12C3C(C45CC(=C)C(C4)(CCC5C3(C6C(C1O)O6)OC2=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


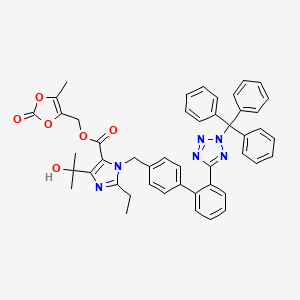

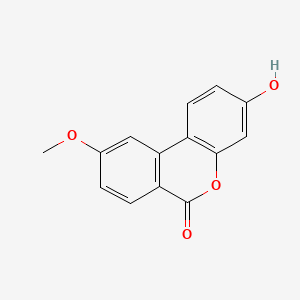
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13438362.png)
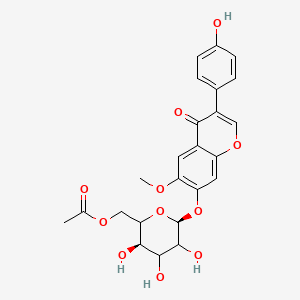
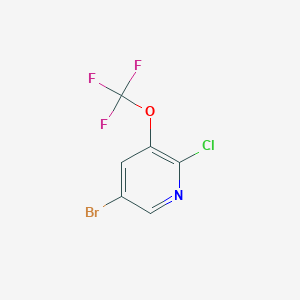
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)
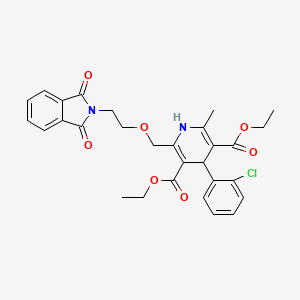

![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
![2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438395.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
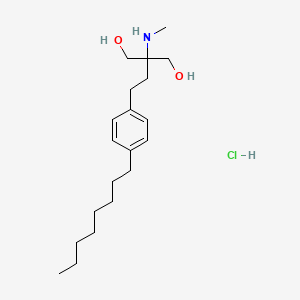
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
